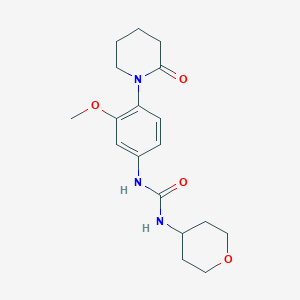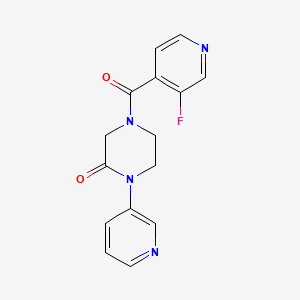
1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of small molecules that target protein-protein interactions, making it a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
Target of Action
The primary target of the compound 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .
Mode of Action
3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea affects the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
The compound 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, demonstrated in pre-clinical studies in animal models .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea in lab experiments is its ability to target specific protein-protein interactions, making it a useful tool for studying various biological pathways. This compound also has low toxicity and high selectivity, making it a safe and effective tool for in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the scientific community.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One direction is to optimize the synthesis method to make it more accessible and cost-effective for widespread use in the scientific community. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to explore the potential use of this compound in other diseases, such as autoimmune disorders and metabolic diseases. Overall, this compound has significant potential as a therapeutic agent and a valuable tool for studying protein-protein interactions in various biological pathways.
Synthesemethoden
The synthesis of 1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves several steps, including the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with tetrahydro-2H-pyran-4-ylamine, followed by the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development of cancer. This compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-16-12-14(20-18(23)19-13-7-10-25-11-8-13)5-6-15(16)21-9-3-2-4-17(21)22/h5-6,12-13H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKTDJKGHQTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)


![4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2624064.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2624065.png)
![4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2624066.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2624067.png)
![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2624069.png)

![N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine](/img/structure/B2624076.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)